molecular formula C15H12N2O2 B14086317 (E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one

(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one

Cat. No.: B14086317
M. Wt: 252.27 g/mol
InChI Key: AXUOLMPHNRLWPJ-MDWZMJQESA-N
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Description

(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one is a heterocyclic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a methoxy group at the 5-position and a pyridin-4-ylmethylene group at the 3-position of the indolin-2-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one typically involves the condensation of 5-methoxyindolin-2-one with pyridine-4-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the pyridin-4-ylmethylene group to a pyridin-4-ylmethyl group.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyridin-4-ylmethyl derivatives.

Scientific Research Applications

(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-methoxyindolin-2-one: Lacks the pyridin-4-ylmethylene group, making it less versatile in terms of chemical reactivity and biological activity.

    3-(pyridin-4-ylmethylene)indolin-2-one: Lacks the methoxy group, which may affect its chemical properties and biological interactions.

    5-methoxy-3-(phenylmethylene)indolin-2-one: Contains a phenyl group instead of a pyridin-4-yl group, leading to different chemical and biological properties.

Uniqueness

(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one is unique due to the presence of both the methoxy group and the pyridin-4-ylmethylene group. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(3E)-5-methoxy-3-(pyridin-4-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-2-3-14-12(9-11)13(15(18)17-14)8-10-4-6-16-7-5-10/h2-9H,1H3,(H,17,18)/b13-8+

InChI Key

AXUOLMPHNRLWPJ-MDWZMJQESA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC=NC=C3

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CC=NC=C3

Origin of Product

United States

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